![molecular formula C9H16O6 B13820807 methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B13820807.png)
methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the use of dihydroxyacetone and dimethyl carbonate under specific reaction conditions to form the dioxolane ring. The stereochemistry is controlled through the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and microreactor technology can be employed to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or amines.
Aplicaciones Científicas De Investigación
Methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The pathways involved may include modulation of oxidative stress and inhibition of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate: shares similarities with other dioxolane derivatives and esters.
Ethyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate: Similar structure but with an ethyl ester group.
Propyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate: Similar structure but with a propyl ester group.
Uniqueness
The unique stereochemistry and functional groups of this compound make it particularly valuable in asymmetric synthesis and as a potential therapeutic agent. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propiedades
Fórmula molecular |
C9H16O6 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C9H16O6/c1-9(2)14-6(5(11)4-10)7(15-9)8(12)13-3/h5-7,10-11H,4H2,1-3H3/t5-,6+,7+/m1/s1 |
Clave InChI |
NTLRJQFXSGMTPL-VQVTYTSYSA-N |
SMILES isomérico |
CC1(O[C@H]([C@H](O1)C(=O)OC)[C@@H](CO)O)C |
SMILES canónico |
CC1(OC(C(O1)C(=O)OC)C(CO)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



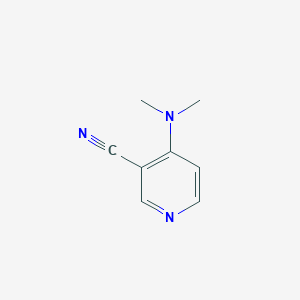
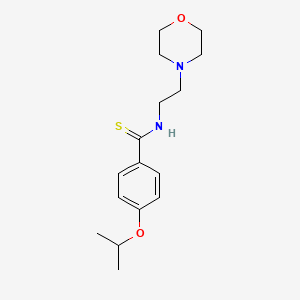
![[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B13820748.png)
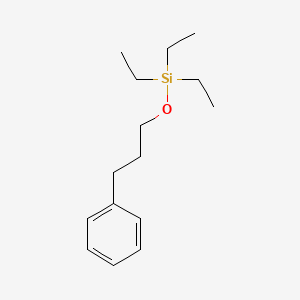
![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B13820767.png)
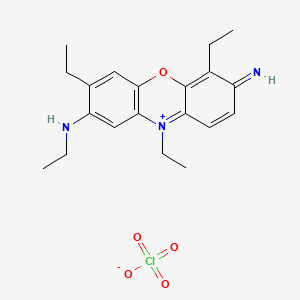
![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)
![(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B13820775.png)
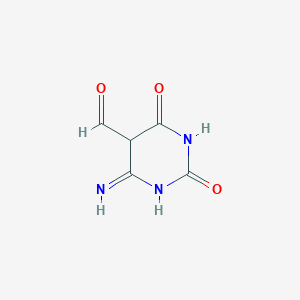
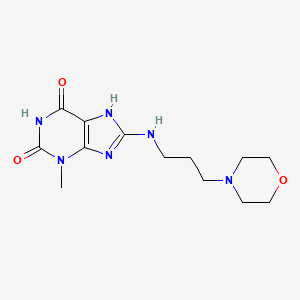
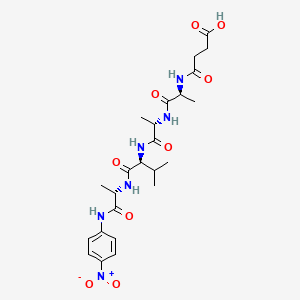
![(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B13820785.png)
